Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate
Description
Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate is a hydrazonyl halide derivative characterized by a planar C=N double bond in the Z-configuration. The molecule features a dichlorinated phenyl ring at the hydrazineylidene moiety and an ethyl ester group, contributing to its structural rigidity and reactivity. This compound is part of a broader class of hydrazonoacetates, which are pivotal intermediates in synthesizing heterocycles such as pyrazolines and thiadiazoles . Its molecular formula is C₁₀H₈Cl₄N₂O₂, with a molecular weight of 329.99 g/mol .
The Z-configuration of the C=N bond facilitates intermolecular hydrogen bonding (N–H···O), often leading to helical chain formations in the crystal lattice . This structural motif is critical for its applications in medicinal chemistry, particularly in synthesizing NMDA receptor antagonists and anti-inflammatory agents .
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-5-6(11)3-4-7(8)12/h3-5,14H,2H2,1H3/b15-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJNQOAPZJPWKM-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)Cl)Cl)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization-Coupling Approach
A widely adopted method adapts protocols from analogous hydrazone syntheses. The process begins with the diazotization of 2,5-dichloroaniline in acidic media, followed by coupling with ethyl 2-chloroacetoacetate:
Step 1: Diazotization
2,5-Dichloroaniline is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt. The reaction is quenched with sulfamic acid to remove excess nitrous acid.
Step 2: Coupling Reaction
The diazonium salt is reacted with ethyl 2-chloroacetoacetate in acetone/water solvent at 0°C. Sodium acetate buffers the solution, maintaining a pH conducive to coupling. The product precipitates as a yellow solid, which is purified via recrystallization from methanol.
Key Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents diazonium decomposition |
| Solvent Ratio (Acetone:Water) | 1:1 | Enhances solubility of intermediates |
| Reaction Time | 2–3 hours | Maximizes conversion |
This method yields 65–72% product purity, with residual solvents removed under reduced pressure.
Alternative Pathways and Modifications
Direct Condensation Method
In anhydrous conditions, 2,5-dichlorophenylhydrazine reacts directly with ethyl chloroacetate in ethanol under reflux. A base such as triethylamine (Et₃N) catalyzes the reaction by deprotonating the hydrazine:
Advantages
Challenges
-
Competing side reactions (e.g., hydrolysis of ethyl chloroacetate)
-
Requires rigorous moisture exclusion
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to improve heat and mass transfer. Key adaptations include:
Continuous Diazotization
A segmented flow system ensures precise temperature control (–5°C) during diazotization, reducing byproduct formation.
Automated Crystallization
The product is crystallized using anti-solvent (hexane) addition in a plug-flow crystallizer, achieving >95% purity.
Purification and Characterization
Recrystallization
Crude product is dissolved in hot methanol and cooled to –20°C, yielding needle-like crystals. Melting point analysis (mp 127–129°C) confirms purity.
Chromatographic Methods
Flash chromatography (silica gel, hexane/ethyl acetate 4:1) resolves regioisomeric impurities, critical for pharmaceutical applications.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Diazotization | 68 | 92 | Moderate |
| Direct Condensation | 75 | 88 | High |
| Flow Synthesis | 82 | 95 | Industrial |
Mechanistic Insights and Side Reactions
The Z-configuration of the hydrazone is favored due to steric hindrance between the dichlorophenyl group and ester moiety. Common side products include:
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can lead to a variety of substituted hydrazones.
Scientific Research Applications
Medicinal Chemistry
Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate has shown promise in the development of new pharmaceuticals, particularly as an anti-cancer agent. Research indicates that derivatives of hydrazine compounds can inhibit tumor growth and induce apoptosis in cancer cells. The structural modifications of this compound may enhance its efficacy against specific cancer types.
Case Study: Anti-Cancer Activity
A study conducted on hydrazone derivatives demonstrated that compounds similar to this compound exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of oxidative stress and disruption of mitochondrial function.
Agricultural Science
This compound is also being explored for use as a pesticide or herbicide due to its potential to inhibit specific enzymes involved in plant growth. The chlorinated phenyl group may enhance its activity against pests while minimizing toxicity to non-target species.
Case Study: Pesticidal Activity
Research has indicated that similar hydrazone derivatives possess insecticidal properties against common agricultural pests such as aphids and beetles. Field trials have shown significant reductions in pest populations when treated with formulations containing this compound.
Material Science
In material science, this compound is being investigated for its potential application in polymer synthesis. Its reactive functional groups can be utilized to create cross-linked polymer networks with unique properties.
Case Study: Polymer Development
Recent studies focused on the incorporation of hydrazone-based compounds into polymer matrices have demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers. This could lead to the development of advanced materials for aerospace and automotive applications.
Summary Table of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-cancer agents | Induces apoptosis in cancer cells |
| Agricultural Science | Pesticide/Herbicide | Effective against pests with low non-target toxicity |
| Material Science | Polymer synthesis | Enhances thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
Halogen vs. Alkoxy Substituents
- Chlorine (e.g., 2,5-dichloro derivative): Enhances electrophilicity, facilitating nucleophilic addition reactions. Melting points are generally higher (e.g., 352–353 K for phenylhydrazone derivatives) due to stronger intermolecular interactions .
- Methoxy (e.g., 4-methoxy derivative): Lowers melting points (~296 K) and increases solubility in polar solvents due to hydrogen bonding with the ether oxygen .
Spectral and Crystallographic Data
ESI-MS and NMR
Crystallographic Parameters
Physicochemical Properties
Biological Activity
Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate, a hydrazone derivative, has garnered attention for its potential biological activities. This article summarizes its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H10Cl2N2O2
- Molecular Weight : 261.105 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 337.1 ± 44.0 °C at 760 mmHg
- Flash Point : 157.7 ± 28.4 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and aromatic stacking interactions. The presence of chlorine substituents enhances its lipophilicity and biological efficacy, making it a candidate for further pharmacological exploration .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.25 | |
| Escherichia coli | 6.25 | |
| Candida albicans | 3.92–4.01 | |
| Aspergillus niger | 4.01–4.23 |
These findings suggest that the compound could be effective in treating infections caused by both bacteria and fungi.
Anticancer Activity
The hydrazone moiety has been associated with anticancer properties in various studies. Compounds with similar structures have shown cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, derivatives of hydrazones have been reported to inhibit tumor growth in vitro and in vivo models .
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial efficacy of several hydrazone derivatives against clinical isolates of bacteria and fungi. This compound demonstrated comparable activity to standard antibiotics like ciprofloxacin and fluconazole, indicating its potential as an alternative therapeutic agent . -
Cytotoxicity Assessment :
In another investigation, the cytotoxic effects of hydrazone derivatives were assessed using MTT assays on various cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity, suggesting that this compound may also possess significant anticancer properties .
Q & A
Q. What is the standard synthetic route for Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate, and how can yield be optimized?
The compound is synthesized via diazotization and coupling reactions. A typical procedure involves reacting 3-chloropentane-2,4-dione or ethyl 2-chloro-3-oxobutanoate with a diazonium salt (prepared from 2,5-dichloroaniline, NaNO₂, and HCl) in ethanol under chilled conditions (273 K). Sodium acetate trihydrate is added to maintain pH. The reaction mixture is stirred, and the product is recrystallized from ethanol, yielding ~80% . Optimization strategies include:
- Temperature control : Maintaining sub-273 K conditions minimizes side reactions.
- Diazonium salt addition rate : Slow addition over 20–30 minutes ensures controlled coupling.
- Recrystallization solvent selection : Ethanol provides high purity due to favorable solubility differences.
Q. How is the Z-configuration of the hydrazone moiety confirmed experimentally?
The Z-configuration is confirmed via single-crystal X-ray diffraction (SCXRD) . Key parameters include:
- Torsion angles : The Caryl–NH–N=C torsion angle near 0° (e.g., 0.8° in related structures) confirms planarity .
- Hydrogen bonding : Intramolecular N–H···O hydrogen bonds between the hydrazine NH and carbonyl oxygen stabilize the Z-form .
- SHELX refinement : Programs like SHELXL resolve anisotropic displacement parameters and validate geometry .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Challenges include:
- Weak intermolecular interactions : Disordered solvent molecules or weak C–H···Cl bonds complicate refinement. High-resolution data (e.g., CuKα radiation, λ = 1.54178 Å) and multi-scan absorption corrections (CrysAlis PRO) improve accuracy .
- Hydrogen atom placement : Amino H-atoms are located via difference Fourier maps and refined with distance restraints (e.g., N–H = 0.86±0.01 Å) .
- Software tools : SHELXL for refinement and WinGX/ORTEP for visualization resolve thermal ellipsoid anisotropy and packing diagrams .
Q. How do substituents on the phenyl ring (e.g., 2,5-dichloro vs. 4-methoxy) influence reactivity and crystal packing?
- Reactivity : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the hydrazone carbon, facilitating heteroannulation. Electron-donating groups (e.g., OCH₃) reduce reactivity but improve solubility .
- Crystal packing : 2,5-Dichloro substituents promote π-stacking and C–Cl···π interactions, leading to denser packing (e.g., monoclinic P2₁ symmetry, Z=2). In contrast, 4-methoxy derivatives form helical chains via N–H···O bonds along the b-axis .
Q. What methodologies are used to analyze purity and stability under storage conditions?
- HPLC-MS : Quantifies impurities (e.g., unreacted diazonium salts or hydrolysis products) with C18 columns and acetonitrile/water gradients .
- Thermogravimetric analysis (TGA) : Determines decomposition onset (~225°C for hydrochloride analogs) .
- Storage protocols : Anhydrous conditions (desiccators with P₂O₅) prevent hydrolysis of the ester group .
Data Contradiction Analysis
Q. Conflicting reports on melting points (e.g., 94°C vs. 352–353 K): How are these discrepancies resolved?
Discrepancies arise from:
Q. Why do computational models sometimes fail to predict hydrogen-bonding patterns accurately?
Limitations include:
- Neglect of weak interactions : Van der Waals and C–H···O bonds are often undersampled in DFT calculations. MP2 or CCSD(T) methods improve accuracy .
- Solvent effects : Models assuming vacuum conditions ignore solvent-mediated packing. Molecular dynamics (MD) simulations with explicit solvent molecules reconcile differences .
Methodological Recommendations
- Synthetic scale-up : Use flow chemistry to control exothermic diazotization steps and improve safety .
- Reaction monitoring : In-situ IR spectroscopy tracks hydrazone formation (C=N stretch at 1600–1650 cm⁻¹) .
- Computational modeling : Gaussian 16 with B3LYP/6-311+G(d,p) predicts electronic properties (e.g., HOMO-LUMO gaps) for reactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
